
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- is a heterocyclic compound with a pyrazole ring structure
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the particular application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid: This compound lacks the 5-(1-methylethoxy) and 1-phenyl substituents, making it less complex and potentially less active in certain applications.
5-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a methyl group instead of the 5-(1-methylethoxy) group, which may alter its chemical properties and reactivity.
1-Phenyl-1H-pyrazole-3-carboxylic acid: This compound has a phenyl group at the 1-position but lacks the 5-(1-methylethoxy) group, which may affect its biological activity and applications
Eigenschaften
CAS-Nummer |
60872-17-5 |
---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
1-phenyl-5-propan-2-yloxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-9(2)18-12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |
InChI-Schlüssel |
DOICRHOSGYRRAL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.